molecular formula C23H18O5 B12370357 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one

Cat. No.: B12370357
M. Wt: 374.4 g/mol
InChI Key: WBONVHMXTSZBAF-IZZDOVSWSA-N
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Description

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is known for its significant pharmacological properties and is found in various natural sources, including citrus fruits. It has garnered attention for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one involves several steps. One common method includes the use of oxidative de-aromatization followed by Diels-Alder cycloaddition reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors are some of the techniques employed to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Anti-inflammatory pathways: Inhibiting the recruitment of cytokines and inflammatory transcription factors.

    Antioxidant pathways: Scavenging free radicals and bolstering endogenous antioxidant defense systems.

    Anticancer pathways: Inducing apoptosis and inhibiting cell proliferation.

Properties

Molecular Formula

C23H18O5

Molecular Weight

374.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+

InChI Key

WBONVHMXTSZBAF-IZZDOVSWSA-N

Isomeric SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)/C=C/C3=CC=CC=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C=CC3=CC=CC=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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